3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N6O/c18-13-3-4-14(19)23-15(13)16(26)20-7-2-8-24-9-11-25(12-10-24)17-21-5-1-6-22-17/h1,3-6H,2,7-12H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPHWFYURPFVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=C(C=CC(=N2)Cl)Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6-Dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure
The molecular formula of 3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide is . The structure features a dichloropyridine core linked to a piperazine moiety substituted with a pyrimidine ring.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain kinases and has shown promise in modulating pathways involved in cancer and neurological disorders.
Anticancer Activity
Several studies have reported the anticancer properties of compounds related to 3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide. For instance:
- In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves inducing apoptosis through the activation of caspases and inhibition of cell cycle progression.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological activities:
- Animal models have shown that it can reduce anxiety-like behaviors and improve cognitive functions, suggesting potential applications in treating anxiety disorders and cognitive decline.
Case Studies
- Anticancer Efficacy : In a study published in PubMed, derivatives similar to this compound were tested against various tumor cell lines. Results indicated significant cytotoxicity with IC50 values in the nanomolar range, particularly against CCRF-CEM and FaDu cells .
- Neuropharmacological Assessment : A study focused on the effects of related piperazine derivatives showed improvements in memory retention and reduced anxiety in rodent models, supporting the potential use of this compound in neurodegenerative conditions .
Data Tables
| Biological Activity | IC50 (µM) | Cell Line/Model | Mechanism |
|---|---|---|---|
| Anticancer | 0.008 | T47D (breast cancer) | Apoptosis induction via caspase activation |
| Neuropharmacological | Not specified | Rodent models | Anxiety reduction and cognitive improvement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
